molecular formula C27H45NO3 B594247 OLHHA

OLHHA

Numéro de catalogue: B594247
Poids moléculaire: 431.7 g/mol
Clé InChI: XIPFMGYXSZQUGV-KHPPLWFESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide is a high-purity synthetic compound of significant interest in biochemical and pharmacological research. Its molecular structure features a catechol moiety, a group known for its role in neurotransmitter binding and antioxidant activity , conjugated with an oleic acid-derived amide chain, a structure often associated with endocannabinoid and fatty acid amide signaling molecules. This unique hybrid structure suggests potential for interdisciplinary research applications. Researchers are investigating this compound primarily in the context of neurological and metabolic studies, where it may interact with biological systems involving lipid signaling and catecholamine pathways. Its proposed mechanism of action may involve the modulation of membrane receptors or enzymes associated with endocannabinoid and fatty acid amide hydrolase (FAAH) systems, though specific target affinities and mechanistic details are still under investigation. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. For more detailed specifications, a Certificate of Analysis (CoA) is available upon request. To request a quotation or place an order, please add the desired quantity to your cart.

Propriétés

IUPAC Name

(Z)-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-23(2)21-24-19-20-25(29)26(30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3,(H,28,31)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFMGYXSZQUGV-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Direct Amidation of Oleic Acid with 3,4-Dihydroxyphenylpropan-2-amine

The most straightforward method involves the condensation of oleic acid with 3,4-dihydroxyphenylpropan-2-amine. This reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of oleic acid, facilitating nucleophilic attack by the amine. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to dissolve reactants, with reaction times ranging from 12–24 hours at room temperature.

Key Reaction Parameters:

  • Molar Ratio: A 1:1.2 molar ratio of oleic acid to amine ensures excess amine for complete conversion.

  • Catalyst: 4-dimethylaminopyridine (DMAP) is often added to accelerate acylation.

  • Yield: Reported yields for analogous amidation reactions range from 65–85%.

Catalytic Ammonolysis Using Aluminum Chloride

Adapting methods from oleamide synthesis, aluminum chloride (AlCl₃) can catalyze the reaction between oleic acid and 3,4-dihydroxyphenylpropan-2-amine under reflux conditions. This approach avoids coupling agents and operates at elevated temperatures (180–200°C), with reaction times reduced to 3–4 hours.

Mechanistic Insight:
AlCl₃ polarizes the carbonyl group of oleic acid, enhancing electrophilicity and enabling nucleophilic substitution by the amine. This method is advantageous for scalability but requires careful temperature control to prevent decomposition of the dihydroxyphenyl group.

Reaction Optimization and Kinetic Analysis

Oleic Acid:Urea RatioTemperature (°C)Reaction Time (min)Acid Value (mg KOH/g)
1:220018089
1:420018056
1:520018054

Data adapted from Taherkhani et al. (2021).

Temperature and Time Dependence

Elevated temperatures (180–200°C) are critical for achieving high conversion rates in catalytic ammonolysis. At 200°C, oleamide synthesis reaches equilibrium within 180 minutes, with pseudo-first-order kinetics (rate constant k = 0.0054 min⁻¹). For the target compound, similar conditions are likely optimal, though the phenolic hydroxyl groups may necessitate inert atmospheres to prevent oxidation.

Solvent Systems and Catalytic Efficiency

Solvent Selection

Polar aprotic solvents like DMF and DMSO are preferred for their ability to dissolve both oleic acid and aromatic amines. Ethanol is used in mixed-solvent systems (e.g., ethanol:PBS) to enhance solubility during purification.

Table 2: Solubility of N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide

SolventSolubility (mg/mL)
DMF30
DMSO25
Ethanol30
Ethanol:PBS (1:3)0.25

Data derived from Cayman Chemical safety documentation.

Catalyst Performance

AlCl₃ outperforms other Lewis acids in ammonolysis due to its strong electrophilic character. At 1 wt% concentration, it reduces reaction times by 40% compared to uncatalyzed systems.

Industrial-Scale Production Considerations

Purification Protocols

Crude product purification involves recrystallization from ethanol or acetonitrile, followed by column chromatography using silica gel and chloroform-hexane eluents. Acid-base extraction may isolate the amide from unreacted starting materials.

Quality Control Metrics

  • Acid Value: Maintained below 5 mg KOH/g to ensure complete conversion.

  • FTIR Characterization: Peaks at 1,658 cm⁻¹ (C=O stretch) and 3,163 cm⁻¹ (N-H bend) confirm amide bond formation.

Challenges and Mitigation Strategies

Oxidative Degradation

The 3,4-dihydroxyphenyl moiety is prone to oxidation, necessitating inert reaction conditions (e.g., nitrogen atmosphere) and antioxidants like ascorbic acid.

Scalability Limitations

Batch reactors face heat transfer inefficiencies at scales >1 kg. Continuous flow systems with precise temperature control are recommended for industrial production .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le N-(1-(3,4-dihydroxyphényl)propan-2-yl)oléamide a été étudié pour diverses applications de recherche scientifique, notamment:

Mécanisme d'action

Le N-(1-(3,4-dihydroxyphényl)propan-2-yl)oléamide exerce ses effets en se liant aux récepteurs cannabinoïdes 1 (CB1) et au PPARα. Il a une valeur de Ki de 365 nM pour les récepteurs CB1 et une valeur de CE50 de 698 nM pour le PPARα. Cette liaison module l'activité de ces récepteurs, conduisant à des changements dans l'apport alimentaire et les processus métaboliques.

Applications De Recherche Scientifique

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide has been studied for various scientific research applications, including:

Mécanisme D'action

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide exerts its effects by binding to cannabinoid 1 (CB1) receptors and PPARα. It has a Ki value of 365 nM for CB1 receptors and an EC50 value of 698 nM for PPARα. This binding modulates the activity of these receptors, leading to changes in food intake and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison
Compound Name Key Structural Features Biological Activity Highlight Source/Origin
N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide 3,4-dihydroxyphenyl, oleamide chain CB1 receptor binding (Ki = 365 nM) Synthetic/Isolated
2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide 3,4-dimethoxyphenyl, benzamide group Synthetic intermediate; no activity reported Synthetic
Compound 2 (Lycium barbarum) 4-hydroxy-3-methoxyphenyl acrylamide Anti-inflammatory (IC50 = 17.00 ± 1.11 μM) Natural (plant extract)
N-Oleoyl Alanine Oleamide chain, alanine backbone Not specified in evidence Synthetic

Key Structural Insights :

  • Phenyl Group Substitution: The 3,4-dihydroxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl group in the benzamide derivative .
  • Amide Backbone : The oleamide chain in the target compound differs from the benzamide (aromatic amide) in and the acrylamide in compound 2 , impacting lipid solubility and receptor interaction.
Table 2: Activity Comparison
Compound Name Receptor Binding (CB1) Anti-Inflammatory Activity Additional Notes
N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide Ki = 365 nM Not reported Potential neuroactivity
Compound 2 (Lycium barbarum) Not tested IC50 = 17.00 ± 1.11 μM Outperformed quercetin
2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide Not tested Not tested Intermediate for drug design

Functional Insights :

  • Anti-Inflammatory Activity: Compound 2’s acrylamide structure and 4-hydroxy-3-methoxyphenyl group may contribute to its NO inhibition, a key anti-inflammatory pathway . The absence of similar data for the target compound highlights a research gap.

Pharmacological Implications

  • 3,4-Dihydroxyphenyl vs. Methoxy Groups : The hydroxyl groups in the target compound likely enhance antioxidant capacity and receptor interaction compared to methoxy-substituted analogues (e.g., compound from ).
  • Amide Chain Variations : The oleamide chain may improve blood-brain barrier penetration compared to shorter or aromatic amides, aligning with its CB1 activity .

Activité Biologique

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide, commonly referred to as OLHHA, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide is an oleamide derivative characterized by the presence of a 3,4-dihydroxyphenyl group. The molecular structure can be represented as follows:

C17H23NO3\text{C}_{17}\text{H}_{23}\text{N}\text{O}_{3}

This compound exhibits both hydrophilic and lipophilic properties due to its functional groups, which influence its interactions with biological membranes.

Cannabinoid Receptor Interaction

This compound has been shown to bind to the cannabinoid receptor 1 (CB1), with a binding affinity (Ki) of 365 nM in radioligand binding assays conducted on rat brain tissues. This interaction suggests potential roles in modulating cannabinoid signaling pathways, which are implicated in various physiological processes such as pain modulation and appetite regulation .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been demonstrated to inhibit oxidative stress markers, thereby protecting cells from damage induced by reactive oxygen species (ROS). This antioxidant activity is crucial for its potential therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Induction of Apoptosis

In cancer research, this compound has shown promise as an anticancer agent. Studies have reported that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins. The compound promotes caspase activation and alters mitochondrial membrane potential, leading to programmed cell death .

Biological Activities and Therapeutic Applications

The biological activities of this compound extend beyond receptor interaction and apoptosis induction. Below are key areas where this compound exhibits significant effects:

  • Anti-inflammatory Effects : this compound has been observed to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators .
  • Neuroprotective Effects : Due to its antioxidant properties, this compound may protect neuronal cells from damage associated with oxidative stress and inflammation, making it a candidate for neuroprotective therapies .
  • Metabolic Regulation : The compound's interaction with CB1 receptors suggests it may play a role in metabolic processes, potentially influencing weight management and metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated that this compound exhibited potent antioxidant activity comparable to established antioxidants like Trolox .
  • Cancer Cell Line Study : In vitro studies on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The findings suggest its potential utility as a therapeutic agent against certain cancers .
  • Inflammation Model : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its anti-inflammatory potential .

Data Summary Table

Biological ActivityMechanismReference
CB1 Receptor BindingKi = 365 nM
Antioxidant ActivityScavenging ROS
Induction of ApoptosisCaspase activation
Anti-inflammatory EffectsInhibition of cytokines
Neuroprotective EffectsProtection against oxidative stress

Q & A

Q. What synthetic methodologies are validated for producing N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide with high purity?

  • Methodological Answer : OLHHA is synthesized via amide coupling between oleic acid and 3,4-dihydroxyamphetamine derivatives. Key steps include protecting phenolic hydroxyl groups (e.g., using methoxy or benzyl groups) to prevent side reactions, followed by deprotection post-coupling. Catalytic hydrogenation or acidic hydrolysis may be employed for final purification. Table 2 in outlines analogous amide syntheses, highlighting reaction conditions (e.g., DCC/DMAP as coupling agents, inert atmosphere) critical for reproducibility . confirms this compound’s synthesis using similar protocols, with purity validated via HPLC and NMR .

Q. What pharmacological mechanisms underlie this compound’s reported effects on lipid metabolism and oxidative stress?

  • Methodological Answer : this compound inhibits low-density lipoprotein (LDL) oxidation by scavenging free radicals via its 3,4-dihydroxyphenyl (catechol) moiety, as demonstrated in in vitro assays using TBARS (thiobarbituric acid reactive substances) or fluorometric methods . For lipid metabolism, this compound modulates hepatic steatosis in Zucker rats by downregulating lipogenic genes (e.g., SREBP-1c) and enhancing β-oxidation pathways. Researchers should validate these mechanisms using RT-qPCR, Western blotting, or lipidomic profiling of liver tissue .

Q. How can researchers standardize assays for this compound’s bioavailability and metabolic stability?

  • Methodological Answer : Use UPLC-MS/MS for pharmacokinetic profiling in plasma and tissues, with deuterated internal standards (e.g., this compound-d4) to correct for matrix effects. describes a validated UPLC-MS/MS protocol for structurally similar N-hydroxylated metabolites, emphasizing column selection (C18), mobile phase optimization (acetonitrile/0.1% formic acid), and collision energy tuning for fragmentation .

Advanced Research Questions

Q. What experimental designs resolve contradictions between this compound’s in vitro antioxidant activity and in vivo efficacy in non-alcoholic fatty liver disease (NAFLD)?

  • Methodological Answer : Discrepancies may arise from this compound’s rapid metabolism or tissue-specific effects. To address this:
  • Conduct time-course studies in Zucker rats (e.g., 5 mg/kg this compound daily for 15 days) with terminal blood/liver sampling at multiple time points .
  • Use isotope tracing (e.g., ¹⁴C-oleic acid) to track this compound’s incorporation into hepatic lipids.
  • Perform ex vivo assays on harvested tissues to compare antioxidant capacity (e.g., FRAP, DPPH) with in vitro results .

Q. How do researchers mitigate off-target effects of this compound in CNS-related studies, given its structural similarity to catecholamines?

  • Methodological Answer :
  • Screen for hERG channel inhibition using patch-clamp assays in HEK-293 cells (as in ) to assess cardiac safety .
  • Employ receptor profiling (e.g., radioligand binding assays for dopamine D1/D2 receptors) to confirm selectivity.
  • Use conditional knockout models (e.g., liver-specific PPARα−/− mice) to isolate peripheral vs. central effects.

Q. What strategies optimize this compound’s formulation for chronic studies without inducing oxidative byproducts?

  • Methodological Answer :
  • Stabilization : Formulate this compound in lipid-based nanoemulsions (e.g., lecithin-chitosan nanoparticles) to protect the catechol group from auto-oxidation.
  • Storage : Lyophilize under nitrogen and store at -80°C with desiccants, as recommended in for labile amides .
  • Quality Control : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA to detect quinone derivatives.

Critical Considerations

  • Contradictions in Data : reports potent in vitro antioxidant activity, while in vivo results () show moderate effects, suggesting metabolic inactivation. Researchers should compare metabolite profiles (e.g., methylated or glucuronidated derivatives) across models.
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, as mandated in , including randomization, blinding, and sample-size justification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.